An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-3-phenethyl-2-thiourea
An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-3-phenethyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Benzyl-3-phenethyl-2-thiourea, a disubstituted thiourea derivative of interest in medicinal chemistry. Thiourea-based compounds are a significant class of molecules known for their wide-ranging biological activities, including potential anticancer and antimicrobial properties. This document details the synthesis, physicochemical characteristics, spectral properties, and potential biological relevance of the title compound, serving as a critical resource for researchers in drug discovery and development.
Introduction
Thiourea derivatives are characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. This core structure allows for extensive functionalization, leading to a vast library of compounds with diverse pharmacological profiles. The title compound, 1-Benzyl-3-phenethyl-2-thiourea, incorporates both a benzyl and a phenethyl group, moieties known to influence lipophilicity and interactions with biological targets. The exploration of such derivatives is driven by the consistent demonstration of anticancer, antibacterial, antifungal, and antiviral activities within the broader thiourea class of compounds[1][2][3]. Understanding the fundamental chemical properties of 1-Benzyl-3-phenethyl-2-thiourea is essential for elucidating its mechanism of action and potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Benzyl-3-phenethyl-2-thiourea is presented in the table below. These properties are crucial for predicting the compound's behavior in biological systems and for the design of analytical and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈N₂S | PubChem |
| Molecular Weight | 270.39 g/mol | PubChem |
| CAS Number | 35653-54-4 | [4] |
| Appearance | Solid (predicted) | General Knowledge |
| Melting Point | 116-117 °C | [5] |
| XlogP3 | 3.4 | PubChem (Predicted) |
Synthesis of 1-Benzyl-3-phenethyl-2-thiourea
The synthesis of N,N'-disubstituted thioureas is most commonly and efficiently achieved through the nucleophilic addition of a primary amine to an isothiocyanate. In the case of 1-Benzyl-3-phenethyl-2-thiourea, this involves the reaction of phenethyl isothiocyanate with benzylamine. This reaction is typically high-yielding and proceeds under mild conditions.
Caption: Synthetic workflow for 1-Benzyl-3-phenethyl-2-thiourea.
Experimental Protocol: General Procedure for the Synthesis of N,N'-Disubstituted Thioureas
The following is a generalized and adaptable protocol for the synthesis of 1-Benzyl-3-phenethyl-2-thiourea, based on established methodologies for similar compounds.
Materials:
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Phenethyl isothiocyanate (1.0 equivalent)
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Benzylamine (1.0-1.1 equivalents)
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Anhydrous solvent (e.g., acetone, acetonitrile, or dichloromethane (DCM))
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Round-bottom flask
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Magnetic stirrer
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Apparatus for solvent removal (rotary evaporator)
Procedure:
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In a round-bottom flask, dissolve phenethyl isothiocyanate in the chosen anhydrous solvent.
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To this solution, add benzylamine dropwise with continuous stirring at room temperature.
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The reaction is typically exothermic and proceeds to completion within a few hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
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The resulting solid residue is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the pure 1-Benzyl-3-phenethyl-2-thiourea.
Causality in Experimental Choices:
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Solvent: Anhydrous polar aprotic solvents like acetone or DCM are chosen to dissolve the reactants and facilitate the reaction without participating in it.
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Stoichiometry: A slight excess of the amine can be used to ensure the complete consumption of the isothiocyanate.
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Temperature: The reaction is generally conducted at room temperature as it is often spontaneous and exothermic.
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Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring a high-purity final product suitable for analytical and biological evaluation.
Spectral and Analytical Characterization
While specific, experimentally-derived spectra for 1-Benzyl-3-phenethyl-2-thiourea are not widely available in the literature, the expected spectral characteristics can be reliably predicted based on the analysis of structurally similar N,N'-disubstituted thioureas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and phenethyl moieties.
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Aromatic Protons: Multiplets in the range of δ 7.20-7.40 ppm corresponding to the ten protons of the two phenyl rings.
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Benzyl CH₂: A doublet around δ 4.5-4.8 ppm, coupled to the adjacent NH proton.
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Phenethyl CH₂CH₂: Two triplets, one for the methylene group attached to the nitrogen (around δ 3.6-3.8 ppm) and another for the methylene group adjacent to the phenyl ring (around δ 2.8-3.0 ppm).
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NH Protons: Two broad singlets corresponding to the two NH protons, with chemical shifts that can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the thiocarbonyl carbon and the carbons of the benzyl and phenethyl groups.
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Thiocarbonyl Carbon (C=S): A characteristic signal in the downfield region, typically around δ 180-185 ppm.
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Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.
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Benzyl CH₂: A signal around δ 48-52 ppm.
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Phenethyl CH₂CH₂: Two signals for the methylene carbons, typically around δ 45-50 ppm and δ 35-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretching | 3200-3400 (broad) |
| Aromatic C-H Stretching | 3000-3100 |
| Aliphatic C-H Stretching | 2850-2960 |
| C=S Stretching (Thioamide) | 1200-1350 and 700-850 |
| C-N Stretching | 1400-1600 |
| Aromatic C=C Bending | 1450-1600 |
The presence of a strong band in the 1200-1350 cm⁻¹ region, attributed to the C=S stretching vibration, is a key diagnostic feature for the thiourea moiety.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺ at m/z 270. Key fragmentation patterns would likely involve the cleavage of the benzylic and phenethylic bonds.
Predicted Fragmentation:
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Loss of the benzyl group ([M-91]⁺)
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Loss of the phenethyl group ([M-105]⁺)
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Formation of the benzyl cation ([C₇H₇]⁺) at m/z 91.
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Formation of the phenethyl cation ([C₈H₉]⁺) at m/z 105.
Caption: Predicted mass spectral fragmentation of 1-Benzyl-3-phenethyl-2-thiourea.
Potential Biological Activity and Applications
While specific biological data for 1-Benzyl-3-phenethyl-2-thiourea is limited, the extensive research on related thiourea derivatives provides a strong basis for predicting its potential pharmacological activities.
Anticancer Potential
Thiourea derivatives have been widely investigated for their anticancer properties. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases, as well as the induction of apoptosis[2][3].
Comparative Cytotoxicity of Related Thiourea Derivatives:
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | Colon Cancer | 9.0 |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | Colon Cancer | 1.5 |
| N-benzyl-N'-(4-t-butylbenzoyl)thiourea | MCF-7 | Breast Cancer | ~100 |
| N-benzyl-N'-(4-t-butylbenzoyl)thiourea | T47D | Breast Cancer | ~100 |
The cytotoxicity of 1-Benzyl-3-phenethyl-2-thiourea would need to be experimentally determined, but based on the activity of its analogues, it is a promising candidate for anticancer screening. The benzyl and phenethyl groups may enhance its lipophilicity, potentially facilitating its transport across cell membranes.
Antimicrobial Activity
Many thiourea derivatives exhibit significant antibacterial and antifungal activity[1][6]. The sulfur and nitrogen atoms in the thiourea core are believed to play a crucial role in their antimicrobial action, possibly through chelation of essential metal ions or interaction with microbial enzymes.
The presence of aromatic and alkyl substituents, such as the benzyl and phenethyl groups in the title compound, can modulate the antimicrobial spectrum and potency. For instance, increased lipophilicity due to these groups may enhance activity against certain bacterial strains by improving cell wall penetration[2].
Conclusion
1-Benzyl-3-phenethyl-2-thiourea is a disubstituted thiourea with significant potential for further investigation in the field of medicinal chemistry. Its synthesis is straightforward, and its physicochemical properties suggest it is a stable, lipophilic compound. While experimental data on its spectral characteristics and biological activities are not extensively documented, analogies to structurally related compounds provide a strong rationale for its predicted properties and potential as an anticancer and antimicrobial agent. This technical guide serves as a foundational resource to encourage and support further research into this promising molecule.
References
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Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (URL: [Link])
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Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - MDPI. (URL: [Link])
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New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC - PubMed Central. (URL: [Link])
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Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents | Request PDF - ResearchGate. (URL: [Link])
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - NIH. (URL: [Link])
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Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas | Request PDF. (URL: [Link])
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Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. (URL: [Link])
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1-Benzyl-3-phenethyl-2-thiourea, 98%: - Trans World Chemicals. (URL: [Link])
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